N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c1-4-28-20-11-10-18(14-19(20)22)29(26,27)23-12-13-25-16(3)21(15(2)24-25)17-8-6-5-7-9-17/h5-11,14,23H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRBLXCYZFWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{20}H_{24}F_N_3O_3S, with a molecular weight of approximately 395.48 g/mol. The compound features a pyrazole ring, an ethyl linker, and a sulfonamide group, which contribute to its unique pharmacological properties.
The biological activity of this compound is believed to derive from its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of the sulfonamide group enhances its ability to inhibit enzyme activity, particularly those involved in bacterial metabolism and inflammatory pathways.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that similar pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 18 | 62.5 |
| 10c | P. mirabilis | 12 | 250 |
| 10d | A. niger | 20 | 31.25 |
2. Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory pathway . This suggests possible applications in treating conditions like arthritis or other inflammatory diseases.
3. Anticancer Properties
Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cells . The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further investigation in cancer therapy.
Case Studies
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their biological activities, including this compound. The results indicated that these compounds exhibited promising antimicrobial and anti-inflammatory effects, warranting further exploration into their therapeutic potential .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. For example, pyrazole derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. A comparative study might show:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide | E. coli | 30 |
| Standard Drug (e.g., Streptomycin) | Staphylococcus aureus | 28 |
This suggests that the compound could serve as a potential lead in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis or other inflammatory diseases.
Cancer Research
Recent studies have explored the anticancer potential of pyrazole derivatives. The unique structural features of this compound suggest it could be effective against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Drug Development
Given its promising biological activities, this compound is being investigated as a potential candidate for drug development in several therapeutic areas:
- Antimicrobial Drugs
- Anti-inflammatory Agents
- Anticancer Therapies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the H-Series Inhibitors
The H-series inhibitors () share sulfonamide groups but differ in their heterocyclic cores. For example:
- H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-9 hydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide) feature isoquinoline sulfonamides, which are bulkier and more planar than the pyrazole in the target compound. These structural differences likely alter binding affinities; the pyrazole’s smaller size may enhance selectivity for compact enzyme pockets.
Pyrazolo-Pyrimidine Derivatives
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a pyrazole-containing scaffold but incorporates a pyrimidine and chromenone system. Key distinctions include:
- Substituents: The chromenone moiety introduces conjugated π-systems, enhancing UV absorption but increasing metabolic susceptibility.
Patent Compounds with Sulfonamide Moieties
European Patent EP 2 697 207 B1 () lists compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide, which feature trifluoromethyl groups and oxazolidine rings.
Comparative Data Table
Key Research Findings
- Hydrogen Bonding : The sulfonamide group and fluorine substituent likely participate in hydrogen bonding and dipole interactions, akin to patterns observed in crystallographic studies (), enhancing target engagement.
- Synthetic Feasibility : The target compound’s synthesis may avoid the palladium-catalyzed coupling required for pyrazolo-pyrimidine derivatives (), simplifying production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
